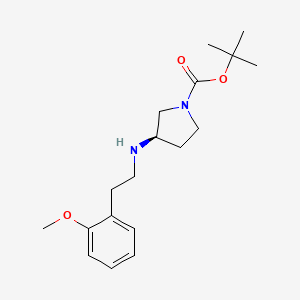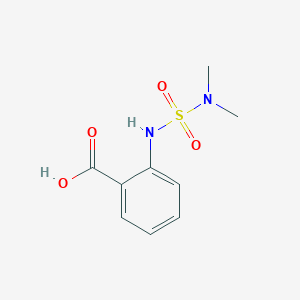
(R)-tert-butyl3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H28N2O3 and a molecular weight of 320.43 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of ®-tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate involves several stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
®-tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
®-tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
®-tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate: This compound lacks the ®-configuration, which may result in different biological activities.
tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate derivatives: These derivatives have modifications in the pyrrolidine ring or the phenethylamino moiety, leading to variations in their properties and applications.
The uniqueness of ®-tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate lies in its specific configuration and the resulting effects on its chemical and biological properties.
Propriétés
Formule moléculaire |
C18H28N2O3 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-[2-(2-methoxyphenyl)ethylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-12-10-15(13-20)19-11-9-14-7-5-6-8-16(14)22-4/h5-8,15,19H,9-13H2,1-4H3/t15-/m1/s1 |
Clé InChI |
OHHKZDFUTRHVLP-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H](C1)NCCC2=CC=CC=C2OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029409.png)

![3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029428.png)



![tert-Butyl5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13029443.png)
![3-Chloro-4-methoxybenzo[d]isoxazole](/img/structure/B13029450.png)
![4-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029452.png)
![N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B13029460.png)


